(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole
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Overview
Description
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzhydryl chloride, 2-aminopyridine, and phenylacetic acid.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including nucleophilic substitution and condensation reactions.
Cyclization: The intermediate undergoes cyclization to form the oxazole ring. This step often requires specific catalysts and reaction conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up of Synthesis: The synthetic route is scaled up to produce larger quantities of the compound.
Optimization of Reaction Conditions: Reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrooxazole derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are employed in various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydrooxazole derivatives.
Scientific Research Applications
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,5-dihydrooxazole: A simpler oxazole derivative with similar structural features.
Benzhydrylpyridine Derivatives: Compounds with the benzhydrylpyridine moiety, which may exhibit similar biological activities.
Uniqueness
(S)-2-(6-Benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydrooxazole is unique due to its specific stereochemistry and the combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(4S)-2-(6-benzhydrylpyridin-2-yl)-4-phenyl-4,5-dihydro-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O/c1-4-11-20(12-5-1)25-19-30-27(29-25)24-18-10-17-23(28-24)26(21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-18,25-26H,19H2/t25-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSBILBZRCBYNW-RUZDIDTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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